

"Ethyl 2-amino-4-propylpyrimidine-5-carboxylate molecular structure and formula"

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Compound of Interest

Compound Name: *Ethyl 2-amino-4-propylpyrimidine-5-carboxylate*

Cat. No.: B147761

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An In-depth Technical Guide to Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available data on **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate**, a heterocyclic compound of interest in medicinal chemistry.

Molecular Structure and Formula

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate is a substituted pyrimidine derivative. The core of the molecule is a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This core is functionalized with an amino group at position 2, a propyl group at position 4, and an ethyl carboxylate group at position 5.

Molecular Formula: C₁₀H₁₅N₃O₂

Molecular Weight: 209.24 g/mol

Chemical Structure:

Caption: Molecular structure of **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate**.

Physicochemical Data

Quantitative data for **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate** is summarized below. For comparison, predicted data for the closely related methyl analogue is also included.

Property	Value (Propyl Derivative)	Predicted Value (Methyl Derivative)
CAS Number	127957-83-9	81633-29-6
Molecular Formula	C ₁₀ H ₁₅ N ₃ O ₂	C ₈ H ₁₁ N ₃ O ₂
Molecular Weight	209.24 g/mol	181.19 g/mol
Melting Point	124-125 °C	222-226 °C
Boiling Point	396.9±44.0 °C (Predicted)	350.5±34.0 °C (Predicted)
Density	1.150±0.06 g/cm ³ (Predicted)	1.217±0.06 g/cm ³ (Predicted)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate** is not readily available in the surveyed literature, a general and adaptable method is the Biginelli reaction. This is a one-pot multicomponent reaction that is widely used for the synthesis of dihydropyrimidinones and their derivatives.

A potential synthetic route, based on the synthesis of analogous 2-amino-4,6-diarylpyrimidine-5-carboxylates, could involve the following key steps:



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Caption: A potential synthetic workflow for the target compound.

General Biginelli Reaction Protocol (Adaptable):

- Reaction Setup: To a solution of an appropriately substituted β -ketoester (in this case, an ethyl ester with a propyl group) and an aldehyde in a suitable solvent (e.g., ethanol or DMF), add urea or a urea equivalent like guanidine.
- Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid.
- Reaction Conditions: The mixture is heated, often under reflux, for a period ranging from a few hours to overnight. Reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activity and Potential Applications

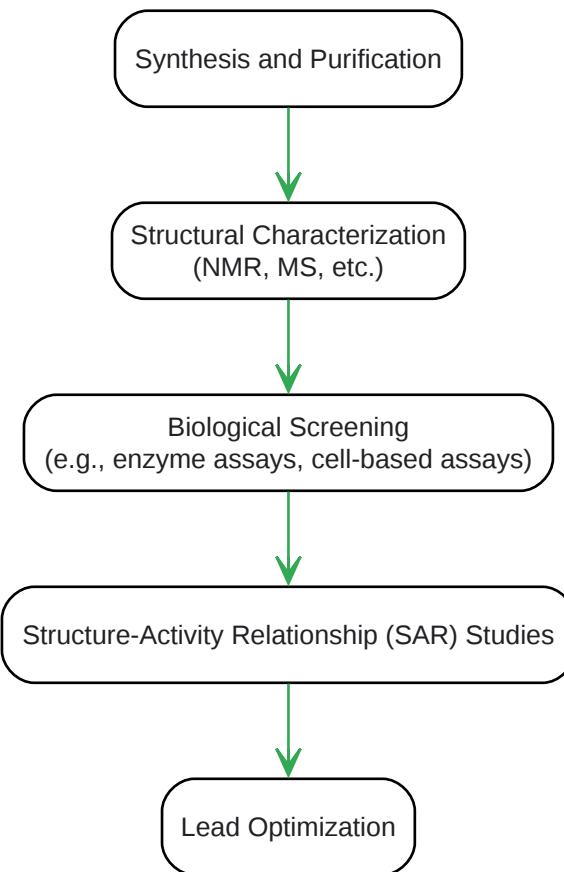
The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. Derivatives of pyrimidine-5-carboxylate, in particular, have garnered significant interest in drug discovery.

While specific biological data for **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate** is not yet published, the broader class of 2-aminopyrimidine derivatives has been reported to exhibit a wide range of pharmacological activities, including:

- Antihypertensive
- Antiviral[1]
- Anticancer
- Antibacterial
- Anti-inflammatory

The presence of the 2-amino group and the carboxylic ester at position 5 are key features that can be modified to tune the biological activity and pharmacokinetic properties of these compounds. The propyl group at position 4 will influence the lipophilicity and steric profile of the molecule, which can impact its binding to biological targets.

Given the known activities of related pyrimidine derivatives, **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate** represents a valuable scaffold for further investigation in various therapeutic areas. The logical progression for research on this compound would be:



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Caption: Logical research workflow for the evaluation of the title compound.

This technical guide serves as a foundational resource for researchers interested in **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate**. Further experimental work is required to fully elucidate its physicochemical properties, develop a robust synthetic protocol, and explore its potential as a therapeutic agent.

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References

- 1. rsc.org [rsc.org]
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